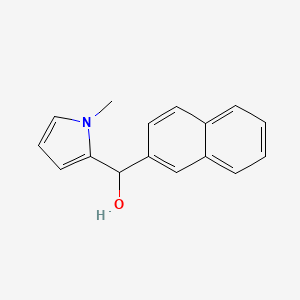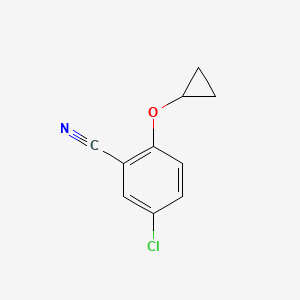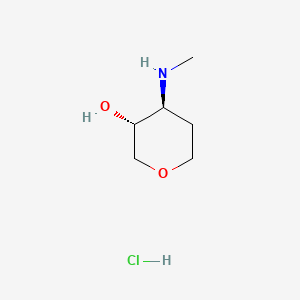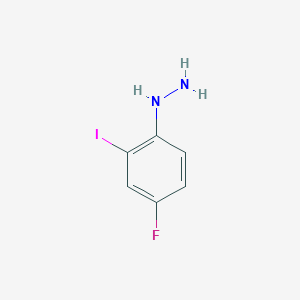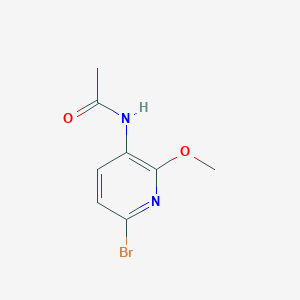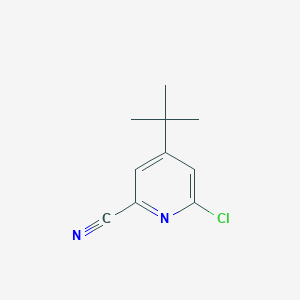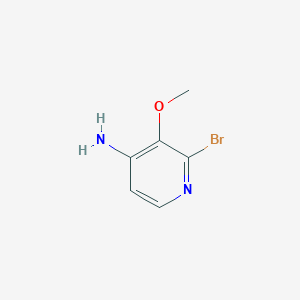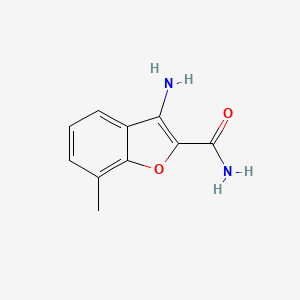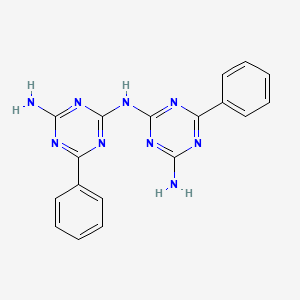
4-Bromo-2,3,5,6-tetrafluoro-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,3,5,6-tetrafluoro-N-methylaniline is an aromatic amine compound characterized by the presence of bromine and fluorine atoms on the benzene ring, along with a methyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3,5,6-tetrafluoro-N-methylaniline typically involves the bromination and fluorination of aniline derivatives. One common method is the reaction of 4-bromoaniline with tetrafluorobenzene under specific conditions to introduce the fluorine atoms. The reaction conditions often include the use of catalysts and solvents to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization and distillation to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2,3,5,6-tetrafluoro-N-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives, and reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions include substituted anilines, nitroanilines, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Bromo-2,3,5,6-tetrafluoro-N-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,3,5,6-tetrafluoro-N-methylaniline involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the amine group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to bind to specific targets, such as enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2,3,5,6-tetrafluoroaniline: Similar structure but lacks the methyl group on the nitrogen atom.
4-Bromo-2,3,5,6-tetrafluoropyridine: Contains a pyridine ring instead of a benzene ring.
4-Bromo-2,3,5,6-tetrafluorobenzaldehyde: Contains an aldehyde group instead of an amine group.
Uniqueness
4-Bromo-2,3,5,6-tetrafluoro-N-methylaniline is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with a methyl group on the nitrogen atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H4BrF4N |
|---|---|
Peso molecular |
258.01 g/mol |
Nombre IUPAC |
4-bromo-2,3,5,6-tetrafluoro-N-methylaniline |
InChI |
InChI=1S/C7H4BrF4N/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h13H,1H3 |
Clave InChI |
BTNXJVBUGJBDFN-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C(=C(C(=C1F)F)Br)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridin-2(1H)-one](/img/structure/B13917701.png)
